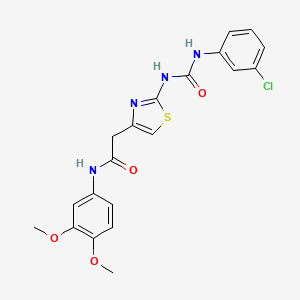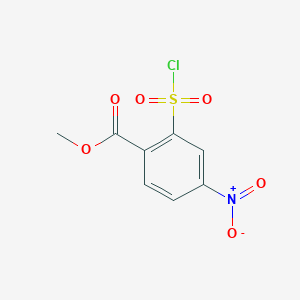![molecular formula C7H11N3O3S B2487167 8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2408962-44-5](/img/structure/B2487167.png)
8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related spirooxazolidine-2,4-dione derivatives has been explored through various methodologies, highlighting the versatility of these compounds. For example, Rashevskii et al. (2020) demonstrated enhanced reactivity of similar cyclic anhydrides in the Castagnoli-Cushman reaction with imines, suggesting a broad substrate scope and potential for diversification in synthesis routes (Rashevskii et al., 2020).
Molecular Structure Analysis
The structural analysis of 1,4‐Diazaspiro[4.5]decane‐2,3‐dione by Staško et al. (2002) revealed crystallization with two independent molecules in the asymmetric unit, showcasing the intricate hydrogen bonding patterns and the impact of molecular geometry on the compound's properties (Staško et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving spiro compounds often exhibit remarkable reactivity and selectivity. The work by Baccolini et al. (1999) on PCl3-mediated cyclization at room temperature exemplifies the innovative approaches to synthesizing spirocyclic compounds, which could be relevant to understanding the reactions of "8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione" (Baccolini et al., 1999).
Physical Properties Analysis
The physical properties of spiro compounds can be significantly influenced by their molecular structure. For instance, the crystal structure analysis of similar compounds by Jiang and Zeng (2016) provides insights into the molecular interactions and stability, which are crucial for understanding the behavior of "8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione" under various conditions (Jiang & Zeng, 2016).
Chemical Properties Analysis
The chemical properties of spirooxazolidine-2,4-dione derivatives, including reactivity patterns and interaction with various chemical agents, have been a subject of extensive study. For example, the synthesis and reactivity studies conducted by Ogurtsov and Rakitin (2020) demonstrate the potential of utilizing such compounds for the production of biologically active molecules, hinting at the broad applicability and significance of understanding the chemical properties of these spiro compounds (Ogurtsov & Rakitin, 2020).
Aplicaciones Científicas De Investigación
Muscarinic Agonist Potential for Antidementia Drugs : A study by Tsukamoto et al. (1993) explored spirooxazolidine-2,4-dione derivatives related to this compound for their potential as muscarinic agonists. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their usefulness in designing new muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).
Synthesis of Sulfur-Containing Spiro Compounds : Reddy et al. (1993) synthesized novel sulfur-containing spiro compounds, including derivatives of the subject compound. Their structural requirements were established through IR, 1H NMR, and 13C NMR spectral studies (Reddy et al., 1993).
Synthesis of Spiro Carbocyclic Imidazolidine-2,4-diones : Pardali et al. (2021) developed a cost-effective three-step synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are of pharmacological interest (Pardali et al., 2021).
Enhanced Reactivity in Castagnoli-Cushman Reaction : A study by Rashevskii et al. (2020) found that certain cyclic anhydrides, including 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, display enhanced reactivity and broad substrate scope in the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).
Structural Analysis of Alaptide : Rohlíček et al. (2010) performed a structural analysis of alaptide, a compound related to the subject chemical, using synchrotron powder diffraction data. The study revealed the conformation of the molecule and its intermolecular hydrogen bonding patterns (Rohlíček et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
8-imino-8-oxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c8-14(13)3-1-7(2-4-14)5(11)9-6(12)10-7/h8H,1-4H2,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQXWKERPQJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCC12C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)
![Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester](/img/structure/B2487092.png)


![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)


![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)
